

Crystallization of TbPTR1 in Complex with Inhibitor 1: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), relies on a unique metabolic pathway involving the enzyme Pteridine Reductase 1 (TbPTR1). This enzyme is crucial for the parasite's survival as it provides a salvage pathway for pteridines, essential for folate biosynthesis. The classical antifolate drugs that target dihydrofolate reductase (DHFR) are often ineffective against T. brucei due to the bypass activity of TbPTR1.[1][2] This makes TbPTR1 a prime target for the development of novel anti-trypanosomal drugs.

This document provides detailed application notes and protocols for the crystallization of TbPTR1 in a complex with a potent tricyclic inhibitor, 2,4-Diaminopyrimido[4,5-b]indol-6-ol (referred to as Inhibitor 1). Understanding the precise molecular interactions between TbPTR1 and its inhibitors through X-ray crystallography is paramount for structure-based drug design and the development of more effective therapeutics against HAT.

Data Presentation

The inhibitory activity of various compounds against TbPTR1 is summarized in the table below, allowing for a direct comparison of their potencies.



Inhibitor	Chemical Scaffold	Ki (μM)	Reference
Inhibitor 1	2,4- Diaminopyrimido[4,5- b]indol-6-ol	Low-micromolar	[2]
Methotrexate	Pteridine derivative	0.27	4
Pemetrexed	Pyrrolo[2,3-d]pyrimidine	~0.03 (nM)	4
Trimetrexate	Quinazoline derivative	Not specified	
Cyromazine	Triazine derivative	Not specified	-
PY848	Thieno[2,3-d]pyrimidine	Not specified	-

Experimental Protocols Expression and Purification of Recombinant TbPTR1

A detailed protocol for obtaining highly pure and active recombinant TbPTR1 is essential for successful crystallization. The following protocol is adapted from established methods.

Materials:

- Escherichia coli BL21(DE3) cells
- pET expression vector containing the TbPTR1 gene with an N-terminal His6-tag
- Luria-Bertani (LB) broth and agar plates
- Ampicillin (100 μg/mL)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)



- Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Ni-NTA Agarose
- Dialysis Buffer (20 mM Tris-HCl pH 7.5, 10 mM DTT)
- Centrifugal concentrators (10 kDa MWCO)

Protocol:

- Transformation: Transform the pET-TbPTR1 plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing ampicillin. Incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.
- Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.
- Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris.
- Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.
- Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the His-tagged TbPTR1 with Elution Buffer.
- Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and DTT.



- Concentration: Concentrate the purified protein to 6-10 mg/mL using a centrifugal concentrator.
- Purity Check: Assess the purity of the protein by SDS-PAGE.

Crystallization of the TbPTR1-Inhibitor 1 Complex

The following protocol outlines the steps for crystallizing the TbPTR1-Inhibitor 1 complex using the vapor diffusion sitting drop technique.

Materials:

- Purified and concentrated TbPTR1 (6-10 mg/mL in 20 mM Tris-HCl pH 7.5, 10 mM DTT)
- Inhibitor 1 (2,4-Diaminopyrimido[4,5-b]indol-6-ol) solution (2 mM in a 1:1 mixture of 1,4-dioxane and water)
- Precipitant Solution (1.5–2.5 M sodium acetate, 0.1 M sodium citrate pH 5.0)
- Cryo-protectant Solution (Precipitant solution with 30% glycerol)
- Crystallization plates (sitting drop)
- Liquid nitrogen

Protocol:

- Crystal Growth of Apo-TbPTR1:
 - \circ Set up crystallization drops by mixing equal volumes (e.g., 1 μ L + 1 μ L) of the purified TbPTR1 protein solution and the precipitant solution.
 - \circ Equilibrate the drops against 500 μL of the reservoir solution (precipitant solution) at room temperature.
 - Well-ordered monoclinic crystals of apo-TbPTR1 should grow within several days.
- Soaking with Inhibitor 1:



- Prepare a 2 mM solution of Inhibitor 1.
- Carefully transfer the apo-TbPTR1 crystals into a drop containing the Inhibitor 1 solution.
- Allow the crystals to soak for 4 hours to form the TbPTR1-Inhibitor 1 complex.
- Cryo-protection and Data Collection:
 - Transfer the soaked crystals into the cryo-protectant solution for a few seconds.
 - Flash-freeze the crystals in liquid nitrogen.
 - The crystals are now ready for X-ray diffraction data collection. The ternary complex of TbPTR1 with NADP(H) and inhibitor 1 has been determined to a resolution of 1.30 Å.[2]

Visualizations

Experimental Workflow for Crystallization

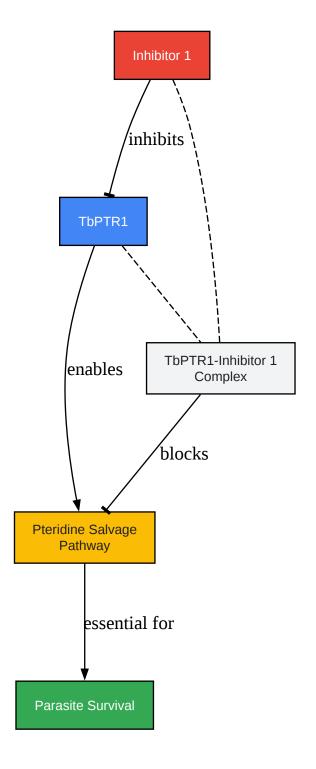


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Caption: Workflow for TbPTR1-Inhibitor 1 complex crystallization.

Logical Relationship of TbPTR1 Inhibition





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Caption: Inhibition of TbPTR1 disrupts parasite survival.



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